Home > Products > Screening Compounds P64967 > N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide -

N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

Catalog Number: EVT-4056142
CAS Number:
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This compound was synthesized using a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, utilizing sodium dithionite as a reductive cyclizing agent in DMSO solvent []. The structure was confirmed by IR, 1H-NMR, 13C-NMR, and LC-MS data.

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with the target compound, N-(2-(3,4-dimethoxyphenyl)-N-(2-(methylsulfonyl)-N-(1-phenylethyl)glycinamide. The presence of this specific group suggests potential similarities in their binding affinities or pharmacological profiles.

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in a single-step reaction []. Its structure has been confirmed through comprehensive characterization using techniques including 1H-NMR, 13C-NMR, UV, and mass spectrometry.

Relevance: This compound and the target, N-(2-(3,4-dimethoxyphenyl)-N-(2-(methylsulfonyl)-N-(1-phenylethyl)glycinamide, both contain the 3,4-dimethoxyphenyl group. This structural similarity makes it a relevant compound for comparative analysis, potentially revealing shared biological targets or pharmacological effects.

(3aS, 7aS)-2-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1,3-Dioxo-Octahydro-Isoindole-3a-Carboxylic Acid Methyl Ester

Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction on a ring-fused imide []. This synthesis highlights the potential for creating enantiomerically pure compounds from prochiral starting materials using chiral reagents.

Relevance: Both this compound and N-(2-(3,4-dimethoxyphenyl)-N-(2-(methylsulfonyl)-N-(1-phenylethyl)glycinamide feature the 3,4-dimethoxyphenethyl subunit. While their core structures differ, the shared subunit suggests potential overlap in their interactions with biological targets, particularly those sensitive to this specific structural motif.

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Compound Description: This amide compound exhibits a specific crystal structure where molecules are linked via intermolecular N—H⋯O hydrogen bonding []. This bonding involves the N—H and C=O functionalities of the amide group, forming a one-dimensional network along the [] direction.

Relevance: This compound, like N-(2-(3,4-dimethoxyphenyl)-N-(2-(methylsulfonyl)-N-(1-phenylethyl)glycinamide, contains the 3,4-dimethoxyphenyl group. Additionally, both are amides, indicating they share a common functional group. These shared features could lead to similarities in their binding properties and interactions with biological systems.

Properties

Product Name

N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C19H24N2O5S/c1-14(15-8-6-5-7-9-15)20-19(22)13-21(27(4,23)24)16-10-11-17(25-2)18(12-16)26-3/h5-12,14H,13H2,1-4H3,(H,20,22)

InChI Key

QEMGHKDZSCYDHM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.